molecular formula C9H13IN2O B2852136 (1-Cyclopentyl-5-iodopyrazol-3-yl)methanol CAS No. 2226182-23-4

(1-Cyclopentyl-5-iodopyrazol-3-yl)methanol

Cat. No.: B2852136
CAS No.: 2226182-23-4
M. Wt: 292.12
InChI Key: YSMDKSCZZCEXRV-UHFFFAOYSA-N
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Description

(1-Cyclopentyl-5-iodopyrazol-3-yl)methanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopentyl-5-iodopyrazol-3-yl)methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a base.

    Iodination: The iodination of the pyrazole ring is carried out using iodine or iodine monochloride in the presence of an oxidizing agent.

    Methanol Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopentyl-5-iodopyrazol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

    Oxidation: Formation of (1-Cyclopentyl-5-iodopyrazol-3-yl)formaldehyde or (1-Cyclopentyl-5-iodopyrazol-3-yl)carboxylic acid.

    Reduction: Formation of (1-Cyclopentyl-5-hydroxypyrazol-3-yl)methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Cyclopentyl-5-iodopyrazol-3-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1-Cyclopentyl-5-iodopyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the methanol group can influence its binding affinity and reactivity with biological molecules. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Cyclopentyl-5-chloropyrazol-3-yl)methanol: Similar structure but with a chlorine atom instead of iodine.

    (1-Cyclopentyl-5-bromopyrazol-3-yl)methanol: Similar structure but with a bromine atom instead of iodine.

    (1-Cyclopentyl-5-fluoropyrazol-3-yl)methanol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

(1-Cyclopentyl-5-iodopyrazol-3-yl)methanol is unique due to the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications.

Properties

IUPAC Name

(1-cyclopentyl-5-iodopyrazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O/c10-9-5-7(6-13)11-12(9)8-3-1-2-4-8/h5,8,13H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMDKSCZZCEXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CO)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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